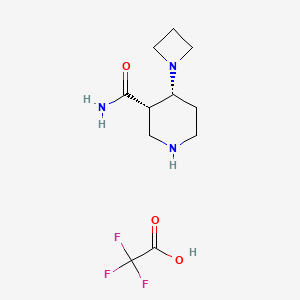

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt

CAS No.: 1449117-49-0

Cat. No.: VC3020931

Molecular Formula: C11H18F3N3O3

Molecular Weight: 297.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1449117-49-0 |

|---|---|

| Molecular Formula | C11H18F3N3O3 |

| Molecular Weight | 297.27 g/mol |

| IUPAC Name | (3S,4R)-4-(azetidin-1-yl)piperidine-3-carboxamide;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C9H17N3O.C2HF3O2/c10-9(13)7-6-11-3-2-8(7)12-4-1-5-12;3-2(4,5)1(6)7/h7-8,11H,1-6H2,(H2,10,13);(H,6,7)/t7-,8+;/m0./s1 |

| Standard InChI Key | BLDZZXLJYRVRBB-KZYPOYLOSA-N |

| Isomeric SMILES | C1CN(C1)[C@@H]2CCNC[C@@H]2C(=O)N.C(=O)(C(F)(F)F)O |

| SMILES | C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CN(C1)C2CCNCC2C(=O)N.C(=O)(C(F)(F)F)O |

Introduction

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is a compound of significant interest in chemical and pharmacological research. Its unique molecular structure, characterized by the presence of azetidine and piperidine moieties, contributes to its potential biological activities. This compound is classified under the category of piperidine derivatives, known for their diverse biological effects.

Biological Activity and Potential Applications

(cis)-4-(Azetidin-1-yl)piperidine-3-carboxamide trifluoroacetic acid salt is primarily used in pharmacological research due to its potential biological activities. Derivatives of piperidine and azetidine compounds have shown inhibitory effects on enzymes such as soluble epoxide hydrolase (sEH) and Janus kinases (JAKs), which are crucial for various physiological processes.

Biological Activities:

-

Soluble Epoxide Hydrolase Inhibition: Piperidine derivatives can inhibit sEH, impacting cardiovascular health and inflammation.

-

Janus Kinase Inhibition: Azetidine-piperidine derivatives may inhibit JAK activity, relevant for managing autoimmune disorders.

Study Findings:

| Compound Name | Target Enzyme/Pathway | IC50 Value (nM) | Reference |

|---|---|---|---|

| Piperidine Derivative X | JAK1 | 50 | |

| Piperidine Derivative Y | sEH | 100 |

Future Directions:

-

Detailed Mechanism Studies: Investigating the exact pathways and interactions at the molecular level.

-

Preclinical Trials: Exploring its efficacy and safety in animal models before potential human trials.

This compound's potential applications highlight the importance of continued research into piperidine derivatives and their role in advancing pharmacological therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume